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Compound of Interest

Compound Name:
ethyl 2-methylcyclopropane-1-

carboxylate

Cat. No.: B1265755 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-
methylcyclopropane-1-carboxylate, a valuable building block in organic synthesis. The

document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data in a structured format, accompanied by detailed experimental protocols for data

acquisition. This guide is intended to serve as a key resource for the identification,

characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of ethyl 2-methylcyclopropane-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides detailed information about the hydrogen atoms within the

molecule. The chemical shifts are indicative of the electronic environment of each proton.
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Assignment Chemical Shift (δ) in ppm

A 4.110

B 1.37

C 1.32

D 1.255

E 1.16

F 1.108

G 0.658

Data sourced from ChemicalBook.[1]

¹³C NMR (Carbon-13) NMR Data

Due to the limited public availability of the experimental ¹³C NMR spectrum for ethyl 2-
methylcyclopropane-1-carboxylate, the following table provides predicted chemical shifts

based on analogous structures and typical values for the functional groups present.

Assignment Predicted Chemical Shift (δ) in ppm

Carbonyl (C=O) ~173

Methylene (-OCH₂CH₃) ~60

Methine (cyclopropyl CH) ~22

Methine (cyclopropyl CH) ~18

Methylene (cyclopropyl CH₂) ~15

Methyl (-OCH₂CH₃) ~14

Methyl (cyclopropyl-CH₃) ~12

Infrared (IR) Spectroscopy
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The IR spectrum reveals the functional groups present in the molecule through their

characteristic vibrational frequencies.

Frequency (cm⁻¹) Assignment Intensity

~2980 C-H stretch (alkane) Strong

~1730 C=O stretch (ester) Strong

~1180 C-O stretch (ester) Strong

~1030 C-O stretch (ester) Strong

~1020 Cyclopropane ring vibration Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound. The mass-to-charge ratios (m/z) of the parent ion and its fragments are key

identifiers.[1]
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m/z Relative Intensity (%)

27.0 18.7

29.0 47.6

39.0 13.3

41.0 8.3

43.0 9.6

45.0 13.9

53.0 8.2

54.0 13.9

55.0 81.1

56.0 16.6

73.0 9.4

82.0 16.2

83.0 94.3

99.0 8.3

100.0 100.0

101.0 32.8

Data sourced from ChemicalBook.[1]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are based on standard practices for the analysis of liquid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of ethyl 2-methylcyclopropane-1-carboxylate is prepared

by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent,
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typically chloroform-d (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Instrument Parameters:

Spectrometer: A 400 MHz or higher field NMR spectrometer.

Nuclei: ¹H and ¹³C.

Temperature: Standard room temperature (e.g., 298 K).

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-32.

Relaxation delay: 1-2 seconds.

¹³C NMR:

Pulse sequence: Proton-decoupled single-pulse experiment.

Number of scans: 1024 or more, depending on concentration.

Relaxation delay: 2-5 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Sample Preparation: As a neat liquid, a single drop of ethyl 2-methylcyclopropane-1-
carboxylate is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrument Parameters (FTIR):

Scan Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Acquisition: A background spectrum of the clean, empty salt plates is recorded first. The

sample is then placed in the spectrometer, and the sample spectrum is acquired. The final

spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a gas

chromatograph (GC-MS) for separation and purification.

Gas Chromatography (GC) Parameters:

Column: A nonpolar capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C.

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few

minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the

compound.

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Parameters:

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Mass Range: 40-400 amu.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and the fragmentation pattern. The fragmentation pattern is then compared with known
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fragmentation rules for esters and cyclopropane-containing compounds to aid in structural

elucidation.

Visualized Workflow
The following diagram illustrates the general workflow for obtaining and interpreting the

spectroscopic data for a chemical compound like ethyl 2-methylcyclopropane-1-carboxylate.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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